Cas no 115431-24-8 (Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside)
115431-24-8 structure
Product Name:Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
CAS-Nr.:115431-24-8
MF:C21H35NO9
MW:445.503907442093
CID:63153
PubChem ID:21769941
Update Time:2025-04-18
Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
- HEPTYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-B-D-GLUCOPYRANOSIDE
- HEPTYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-β-D-GLUCOPYRANOSIDE
- HEPTYL 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-SS-D-GLUCOPYRANOSIDE
- [(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-heptoxyoxan-2-yl]methyl acetate
- [(2R,3S,4R,5R,6R)-3,4-BIS(ACETYLOXY)-5-ACETAMIDO-6-(HEPTYLOXY)OXAN-2-YL]METHYL ACETATE
- (2R,3S,4R,5R,6R)-5-Acetamido-2-(acetoxymethyl)-6-(heptyloxy)tetrahydro-2H-pyran-3,4-diyl diacetate
- AKOS002687937
- 115431-24-8
- Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside?
- Heptyl-2-(acetylamino)-2-deoxy-3,4,6-triacetateI(2)-D-Glucopyranoside
- SCHEMBL10907272
- Heptyl2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
-
- Inchi: 1S/C21H35NO9/c1-6-7-8-9-10-11-27-21-18(22-13(2)23)20(30-16(5)26)19(29-15(4)25)17(31-21)12-28-14(3)24/h17-21H,6-12H2,1-5H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1
- InChI-Schlüssel: RBCLSYRDYAVQGI-PFAUGDHASA-N
- Lächelt: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1COC(C)=O)OC(C)=O)OC(C)=O)NC(C)=O)OCCCCCCC
Berechnete Eigenschaften
- Genaue Masse: 445.23100
- Monoisotopenmasse: 445.23118169g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 9
- Schwere Atomanzahl: 31
- Anzahl drehbarer Bindungen: 15
- Komplexität: 610
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topologische Polaroberfläche: 127Ų
Experimentelle Eigenschaften
- Dichte: 1.162
- Siedepunkt: 565.963 °C at 760 mmHg
- Flammpunkt: 296.084 °C
- PSA: 126.46000
- LogP: 2.02040
Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside Verwandte Literatur
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
115431-24-8 (Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside) Verwandte Produkte
- 7772-79-4(b-D-Glucosamine Pentaacetate)
- 76375-60-5([(2R,3R,4R,5R)-5-acetamido-3,4,6-triacetoxy-tetrahydropyran-2-yl]methyl acetate)
- 1398-61-4(Chitin, Practical Grade)
- 83512-85-0(Carboxymethyl chitosan)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
Empfohlene Lieferanten
Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Mitglied
CN Lieferant
Reagenz
Amadis Chemical Company Limited
Gold Mitglied
CN Lieferant
Reagenz
Shaanxi pure crystal photoelectric technology co. LTD
Gold Mitglied
CN Lieferant
Reagenz
上海嵘奥生物技术有限公司
Gold Mitglied
CN Lieferant
Reagenz